

An In-depth Technical Guide to 2-Iodotoluene: Properties, Synthesis, and Reactions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Iodotoluene**

Cat. No.: **B057078**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-iodotoluene**, a key organoiodine compound utilized as a versatile intermediate in organic synthesis. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and significant reactions, and includes spectroscopic data for characterization.

Core Properties of 2-Iodotoluene

2-Iodotoluene, also known as 1-iodo-2-methylbenzene, is a colorless to pale yellow liquid at room temperature. Its fundamental properties are summarized in the tables below for easy reference.

Table 1: Chemical Identification of **2-Iodotoluene**

Identifier	Value
CAS Number	615-37-2 [1] [2] [3] [4]
Molecular Formula	C ₇ H ₇ I [3]
Molecular Weight	218.03 g/mol [2]
IUPAC Name	1-iodo-2-methylbenzene [3]
Synonyms	o-Iodotoluene, o-Tolyl iodide

Table 2: Physical and Chemical Properties of **2-Iodotoluene**

Property	Value
Appearance	Clear colorless to pale yellow or pink to red liquid[3][4]
Boiling Point	211 °C (lit.)[2]
Density	1.713 g/mL at 25 °C (lit.)[2]
Refractive Index (n _{20/D})	1.608 (lit.)[2]
Solubility	Insoluble in water; Soluble in benzene, alcohol, and ether.[4]

Table 3: Safety Information for **2-Iodotoluene**

Hazard Statement	Precautionary Statement
Causes skin irritation.	Wear protective gloves/protective clothing/eye protection/face protection.
Causes serious eye irritation.	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
May cause respiratory irritation.	Avoid breathing dust/fume/gas/mist/vapors/spray.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2-iodotoluene**. The following table summarizes key data from various spectroscopic techniques.

Table 4: Spectroscopic Data for **2-Iodotoluene**

Spectroscopy	Data
^1H NMR (CDCl_3 , 399.65 MHz)	δ (ppm): 7.775, 7.20, 6.826, 2.396[5]
^{13}C NMR	(Data available, specific shifts vary with solvent and instrument)
Infrared (IR)	Conforms to structure[3]
Mass Spectrometry (MS)	m/z : 218 (M^+), 91[6]

Experimental Protocols

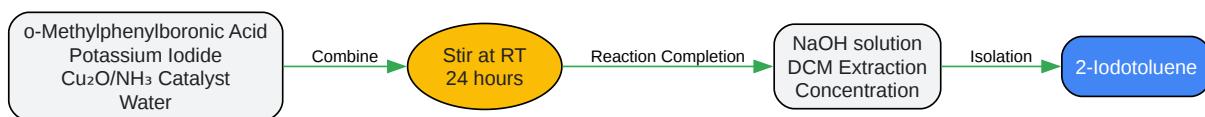
This section provides detailed methodologies for the synthesis of **2-iodotoluene** and its application in key organic reactions.

Synthesis of 2-Iodotoluene

Method 1: From o-Methylphenylboronic Acid

This method describes the synthesis of **2-iodotoluene** from o-methylphenylboronic acid.

Materials:


- o-Methylphenylboronic acid (135.8 mg)
- Potassium iodide (0.830 g)
- Cuprous oxide/ NH_3 catalytic system (0.2 mL)
- Water (2 mL)
- 2 mol/L Sodium hydroxide solution (1.5 mL)
- Dichloromethane

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, combine 0.2 mL of the cuprous oxide/ NH_3 catalytic system, 135.8 mg of o-methylphenylboronic acid, 0.830 g of potassium

iodide, and 2 mL of water.[7]

- Stir the reaction mixture at room temperature in an open system for 24 hours.[7]
- After the reaction is complete, add 1.5 mL of 2 mol/L sodium hydroxide solution.[7]
- Extract the mixture with dichloromethane (3 x 2 mL).[7]
- Combine the organic phases and concentrate to obtain **2-iodotoluene**. The reported yield is 81%. [7]

[Click to download full resolution via product page](#)

Synthesis of **2-Iodotoluene** from o-Methylphenylboronic Acid.

Method 2: From o-Bromotoluene

This protocol outlines the synthesis of **2-Iodotoluene** from o-bromotoluene.

Materials:

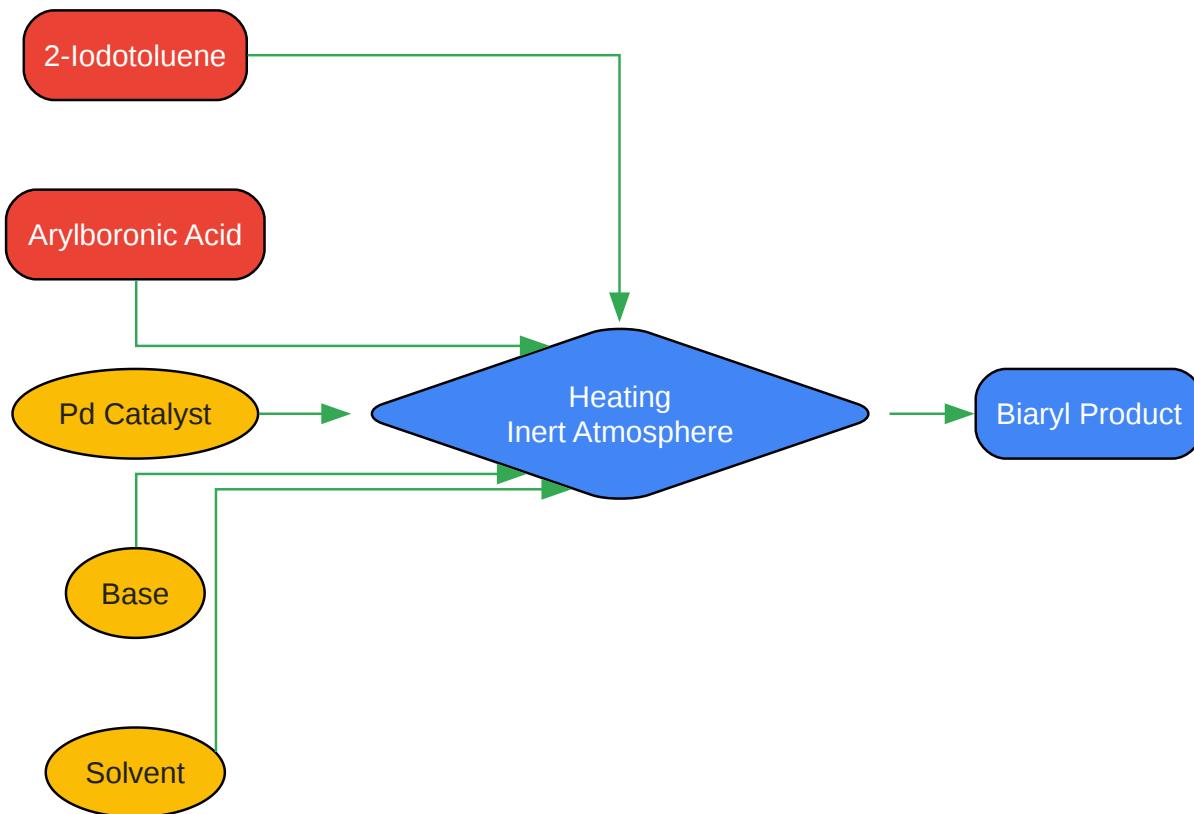
- o-Bromotoluene (42.8 mg, 0.25 mmol)
- Tetramethylammonium iodide (150.79 mg, 0.75 mmol)
- Cuprous oxide (3.6 mg, 0.025 mmol)
- L-proline (5.8 mg, 0.05 mmol)
- Purified ethanol (1.5 mL)
- Ethyl acetate

Procedure:

- To a 25 mL Schlenk flask, add 42.8 mg of o-bromotoluene, 150.79 mg of tetramethylammonium iodide, 3.6 mg of cuprous oxide, and 5.8 mg of L-proline.[7]
- Add 1.5 mL of purified ethanol to the flask.[7]
- Heat the reaction mixture at 110°C for 30 hours.[7]
- After the reaction, filter the solution through a silica gel column into a 10 mL volumetric flask.
- Use ethyl acetate to quantitatively adjust the volume of the solution. The yield of **2-iodotoluene** is determined by gas chromatography to be 28%. [7]

[Click to download full resolution via product page](#)

Synthesis of **2-Iodotoluene** from o-Bromotoluene.


Suzuki Coupling Reaction

2-Iodotoluene is a suitable substrate for Suzuki coupling reactions, a powerful method for the formation of carbon-carbon bonds.

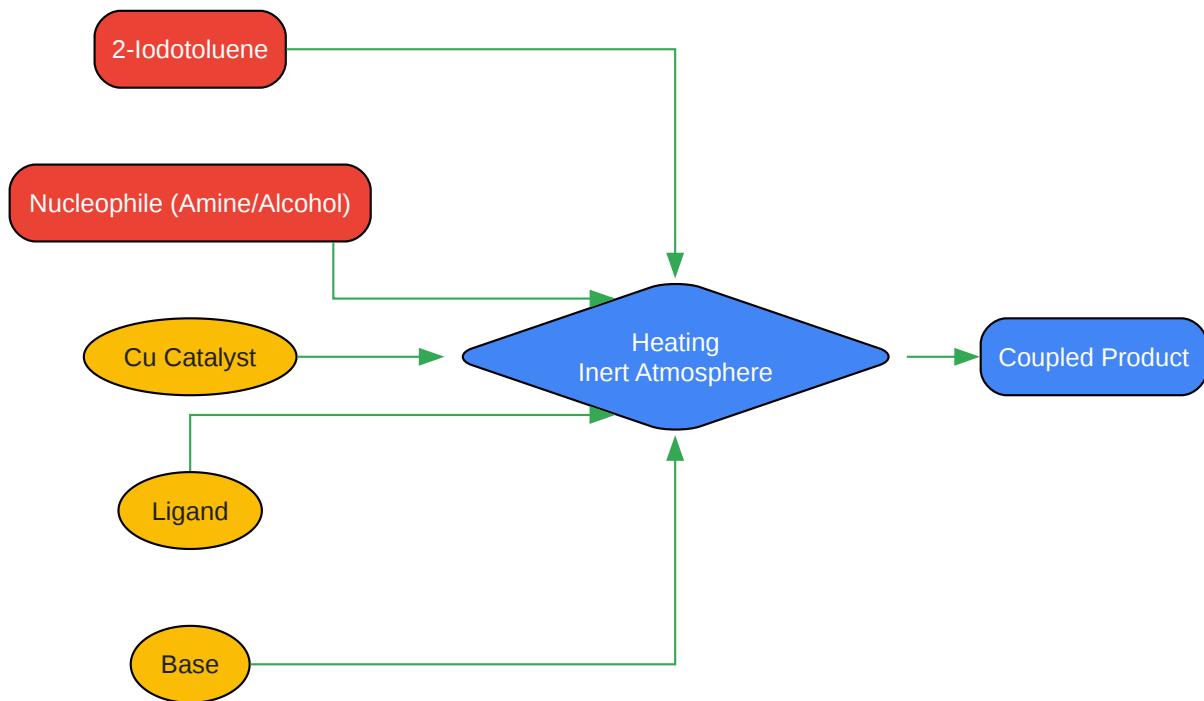
General Procedure:

- In a reaction vessel, combine **2-iodotoluene**, an arylboronic acid, a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$), and a base (e.g., K_2CO_3).
- Add a suitable solvent system, often a mixture of an organic solvent and water (e.g., toluene/water).
- Heat the mixture under an inert atmosphere until the reaction is complete, as monitored by techniques like TLC or GC-MS.
- After cooling, perform an aqueous workup and extract the product with an organic solvent.

- Purify the product by column chromatography.

[Click to download full resolution via product page](#)

Generalized workflow for the Suzuki coupling of **2-Iodotoluene**.


Ullmann Coupling Reaction

The Ullmann reaction is a classic method for forming carbon-carbon or carbon-heteroatom bonds, often utilizing copper catalysts. **2-Iodotoluene** can be used in Ullmann-type couplings. For instance, it can react with amines to form N-aryl products.

General Procedure:

- Combine **2-iodotoluene**, a nucleophile (e.g., an amine or alcohol), a copper catalyst (e.g., CuI), a ligand (e.g., a diamine), and a base (e.g., K₃PO₄) in a suitable solvent (e.g., toluene).
- Heat the reaction mixture under an inert atmosphere for a specified time.

- After the reaction, the mixture is typically filtered and the filtrate is concentrated.
- The crude product is then purified, often by column chromatography.

[Click to download full resolution via product page](#)

Generalized workflow for the Ullmann coupling of **2-Iodotoluene**.

Synthesis of Aryl-Substituted Quinones

While **2-iodotoluene** is a versatile building block, a specific, well-documented protocol for its direct use in the synthesis of aryl-substituted quinones is not readily available in the reviewed literature. Generally, the synthesis of such compounds might be approached through a multi-step sequence, potentially involving a cross-coupling reaction to introduce the aryl group, followed by oxidation of the resulting substituted toluene derivative to the corresponding quinone. Further research would be required to develop a specific and optimized protocol for this transformation.

Conclusion

2-Iodotoluene is a valuable and versatile chemical intermediate with well-defined properties. The experimental protocols provided in this guide for its synthesis and its application in fundamental carbon-carbon and carbon-heteroatom bond-forming reactions like the Suzuki and Ullmann couplings, highlight its importance in organic synthesis. The comprehensive data presented herein serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Iodotoluene | 615-37-2 [chemicalbook.com]
- 2. 2-碘甲苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Infinium Pharmachem Limited [infiniumpharmachem.com]
- 5. 2-Iodotoluene(615-37-2) 1H NMR [m.chemicalbook.com]
- 6. 2-Iodotoluene | C7H7I | CID 5128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Iodotoluene: Properties, Synthesis, and Reactions]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b057078#2-iodotoluene-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com